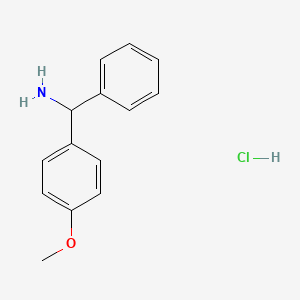

(4-Methoxyphenyl)(phenyl)methylamine

Beschreibung

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHDWNETPLWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-46-9 | |

| Record name | (4-methoxyphenyl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methoxyphenyl)(phenyl)methylamine basic properties

An In-depth Technical Guide to the Basic Properties of (4-Methoxyphenyl)(phenyl)methylamine

Abstract

(4-Methoxyphenyl)(phenyl)methylamine is a secondary diarylmethylamine characterized by a central nitrogen atom bonded to a hydrogen, and a methyl group substituted with both a phenyl and a 4-methoxyphenyl ring. This structure confers a unique combination of steric and electronic properties, making it a molecule of interest for researchers in synthetic chemistry, materials science, and drug development. Its basicity is modulated by the dual aromatic systems, while its potential for hydrogen bonding and specific spectroscopic signature makes it an ideal candidate for systematic study. This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its synthesis via reductive amination, in-depth analysis of its spectroscopic characteristics, and essential safety information. The content herein is intended to serve as a foundational resource for scientists and professionals requiring a deep technical understanding of this compound.

Introduction and Molecular Overview

(4-Methoxyphenyl)(phenyl)methylamine, with the chemical formula C₁₄H₁₅NO, is classified as a secondary amine.[1] Structurally, it is derived from ammonia by the replacement of two hydrogen atoms with organic substituents, specifically a single hydrogen and a diphenylmethyl group that is asymmetrically substituted. The nitrogen atom's lone pair of electrons is central to its chemical reactivity and basicity.

The presence of two distinct aryl groups—one unsubstituted phenyl ring and one phenyl ring bearing an electron-donating methoxy group in the para position—creates an electronic asymmetry that influences the molecule's reactivity and intermolecular interactions. This structural motif is a common scaffold in medicinal chemistry, and analogues have been investigated for a range of biological activities, including antioxidant and anticancer properties.[2] A thorough understanding of its fundamental properties is therefore critical for its effective utilization as a synthetic intermediate or a core pharmacophore.

Physicochemical Properties

The physical and chemical properties of (4-Methoxyphenyl)(phenyl)methylamine are dictated by its molecular structure, including its molecular weight, aromatic character, and the presence of the basic nitrogen and polar methoxy group.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| Appearance | White to yellow powder or crystals | [4] (analogue) |

| Computed XLogP3 | 2.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 (N and O) | [3] |

Basicity and pKa

The acid-base equilibrium is a fundamental property governing its behavior in different chemical environments, particularly in biological systems and during acid-base extractions in purification protocols.

Caption: Acid-base equilibrium of (4-Methoxyphenyl)(phenyl)methylamine.

Solubility Profile

The molecule's solubility is consistent with its structure: a large, nonpolar aromatic framework combined with a polar amine functional group. This duality results in good solubility in a wide range of organic solvents while exhibiting limited solubility in water. However, in acidic aqueous solutions, protonation of the amine nitrogen to form the corresponding ammonium salt dramatically increases its water solubility. This property is crucial for purification via acid-base extraction.

| Solvent | Solubility | Rationale |

| Water (neutral) | Insoluble | Dominated by large hydrophobic aryl groups. |

| Aqueous HCl (1M) | Soluble | Forms a water-soluble ammonium hydrochloride salt. |

| Aqueous NaOH (1M) | Insoluble | Remains in its neutral, free base form. |

| Methanol, Ethanol | Soluble | Polar protic solvents can hydrogen bond with the amine. |

| Dichloromethane, Chloroform | Soluble | Good solubility in moderately polar organic solvents. |

| Ethyl Acetate | Soluble | Common solvent for extraction and chromatography. |

| Hexane, Toluene | Sparingly Soluble to Soluble | Soluble in nonpolar aromatic solvents, less so in alkanes. |

Synthesis and Purification

The most direct and widely employed method for synthesizing secondary amines like (4-Methoxyphenyl)(phenyl)methylamine is reductive amination .[5][6] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.

For this specific target, the reaction proceeds between benzaldehyde and p-anisidine (4-methoxyaniline). The initial condensation forms an N-benzylidene-4-methoxyaniline intermediate, which is subsequently reduced.[7][8] Various reducing agents can be employed, with sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) being common choices in laboratory settings.[5]

Caption: General workflow for synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles and must be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood.

Reagents:

-

Benzaldehyde (1.0 eq)

-

p-Anisidine (1.0 eq)

-

Methanol (or Ethanol) as solvent

-

Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add p-anisidine (1.0 eq) and methanol. Stir until fully dissolved. Add benzaldehyde (1.0 eq) followed by a few drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

-

Reaction Completion & Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure (4-Methoxyphenyl)(phenyl)methylamine.

Spectroscopic and Structural Characterization

Unambiguous confirmation of the molecular structure and assessment of purity requires a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each type of hydrogen in the molecule. The N-H proton signal is typically a broad singlet that can be exchanged with D₂O.[9]

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features |

| Aromatic (Ph) | 7.20 - 7.40 | Multiplet | 5H | Signals for the unsubstituted phenyl ring. |

| Aromatic (MeO-Ph) | 6.80 - 7.20 | AA'BB' system (two doublets) | 4H | Characteristic pattern for a 1,4-disubstituted benzene ring. |

| Methine (CH-N) | ~4.5 - 5.0 | Singlet or Doublet (if coupled to N-H) | 1H | Deshielded proton attached to two aryl groups and nitrogen. |

| Methoxy (OCH₃) | ~3.80 | Singlet | 3H | Sharp, characteristic signal for the methoxy group. |

| Amine (N-H) | 1.5 - 3.5 | Broad Singlet | 1H | Position is concentration-dependent; disappears upon D₂O shake.[9] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Features |

| Aromatic (C-O) | 158 - 160 | Quaternary carbon of the methoxy-substituted ring. |

| Aromatic (Quaternary) | 140 - 145 | Quaternary carbons to which the methyl group is attached. |

| Aromatic (CH) | 114 - 130 | Multiple signals for the protonated aromatic carbons. |

| Methine (CH-N) | 55 - 65 | Aliphatic carbon signal, deshielded by adjacent N and aryl groups. |

| Methoxy (OCH₃) | ~55 | Characteristic signal for the methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. As a secondary amine, a single N-H stretching band is expected.[10]

| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape | Notes |

| N-H Stretch | 3300 - 3400 | Medium, sharp | Differentiates it from primary amines (two bands) and tertiary amines (no band).[1][10] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Signals presence of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Signals from the methine and methoxy C-H bonds. |

| Aromatic C=C Bending | 1450 - 1600 | Medium to strong | Multiple bands characteristic of the aromatic rings. |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong | Strong, characteristic absorption for the aryl-O-CH₃ bond. |

| C-N Stretch | 1200 - 1350 | Medium | Characteristic of aromatic amines.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.

-

Molecular Ion (M⁺): The molecule contains an odd number of nitrogen atoms (one), so according to the Nitrogen Rule , its nominal molecular weight will be an odd number.[9] The expected molecular ion peak will appear at m/z = 213.

-

Major Fragmentation Pathway: The dominant fragmentation pathway for amines is alpha-cleavage . In this case, cleavage of the C-H bond alpha to the nitrogen is less likely than cleavage of the C-C bonds. The most significant fragmentation would be the loss of a phenyl or methoxyphenyl radical to form a highly resonance-stabilized iminium cation.

Caption: Predicted primary mass spectrometry fragmentation pathways.

Safety and Handling

(4-Methoxyphenyl)(phenyl)methylamine, like many aromatic amines, should be handled with care. While specific toxicity data is not available, related compounds are known to cause skin and eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Use in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications and Future Directions

The structural framework of (4-Methoxyphenyl)(phenyl)methylamine makes it a valuable building block in organic synthesis. Its secondary amine functionality allows for further derivatization, such as N-alkylation, acylation, or use in coupling reactions. The diarylmethyl motif is present in numerous biologically active compounds, including antihistamines and anticholinergics. Research into derivatives of this scaffold could yield novel compounds with potential therapeutic applications, leveraging the known antioxidant and anticancer activities of related aminophenol structures.[2][13] Future work could focus on synthesizing a library of analogues and screening them for various biological targets.

References

-

Yuan, et al. (2021). Tandem reductive amination and deuteration over a phosphorus-modified iron center. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Unacademy. (n.d.). JEE: Secondary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Ajibade, P. A., & Andrew, F. P. (2019). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Chemguide. (n.d.). An introduction to amines. Retrieved from [Link]

-

Supplementary Information. (n.d.). N-(2-bromobenzyl)-4-methoxyaniline (3m). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-N-(4-methylbenzyl)methanamine [13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(4-Methoxyphenyl)(phenyl)methanamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzeneethanamine, 4-methoxy-. Retrieved from [Link]

-

MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chegg. (2021). The Synthesis of an Imine Lab. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-p-Methoxyamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Ligand-free reductive amination via Pd-coated mechanocatalysis. Retrieved from [Link]

-

mzCloud. (n.d.). 4-Methoxymethamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline [Vapor Phase IR]. Retrieved from [Link]

-

PubChem. (n.d.). N-Nitroso-N-(p-methoxybenzyl)methylamine. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

-

AIST. (2014). 4-methoxyphenyl methanol NMR, IR, MASS. Retrieved from [Link]

-

ChemSynthesis. (2025). N-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

-

PubMed. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 524-96-9 CAS MSDS (N-[BIS(4-METHOXYPHENYL)METHYLENE]BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Solved The Synthesis of an Imine Lab Introduction: The | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fishersci.com [fishersci.com]

- 12. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (4-Methoxyphenyl)(phenyl)methylamine (CAS 5267-46-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Methoxyphenyl)(phenyl)methylamine is a secondary amine featuring a diarylmethane scaffold. This structure is of significant interest in medicinal chemistry and materials science due to its synthetic versatility and its presence as a core fragment in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested protocol for its synthesis via reductive amination, an analysis of its reactivity, and a discussion of its applications and safety considerations. The methodologies presented are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their experimental design and execution.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its behavior in both reactive and biological systems. Below is a summary of the key computed and predicted characteristics of (4-Methoxyphenyl)(phenyl)methylamine.

Physical and Chemical Properties

Quantitative descriptors provide a baseline for understanding the compound's solubility, membrane permeability, and general handling characteristics.

| Property | Value | Source |

| CAS Number | 5267-46-9 | - |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Monoisotopic Mass | 213.115364102 Da | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | δ ~ 7.2-7.4 ppm (m, 5H, Ar-H of phenyl ring), δ ~ 6.8-7.2 ppm (m, 4H, Ar-H of methoxyphenyl ring), δ ~ 5.0-5.2 ppm (s, 1H, benzylic CH), δ ~ 3.8 ppm (s, 3H, OCH₃), δ ~ 2.0 ppm (br s, 1H, NH) |

| ¹³C NMR | δ ~ 159 ppm (Ar-C-O), δ ~ 140-145 ppm (quaternary Ar-C), δ ~ 127-130 ppm (Ar-CH), δ ~ 114 ppm (Ar-CH), δ ~ 60 ppm (benzylic CH), δ ~ 55 ppm (OCH₃) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~3030 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1610, 1510 (Ar C=C stretch), ~1250 (Asym C-O-C stretch), ~1030 (Sym C-O-C stretch) |

| Mass Spec (EI) | M⁺ at m/z = 213, Key fragments: m/z = 212 (M-H)⁺, m/z = 198 (M-CH₃)⁺, m/z = 121 (C₈H₉O)⁺, m/z = 91 (C₇H₇)⁺ |

Synthesis and Purification Workflow

The most reliable and scalable method for preparing (4-Methoxyphenyl)(phenyl)methylamine is the reductive amination of benzaldehyde with p-anisidine. This two-step, one-pot process involves the initial formation of an N-benzylideneaniline intermediate (a Schiff base), which is then reduced in situ to the target secondary amine.

Synthesis Workflow Diagram

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. The causality behind each step is explained to allow for informed optimization.

Materials:

-

p-Anisidine

-

Benzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

To this stirring solution, add benzaldehyde (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC, observing the consumption of the starting materials.

-

Causality: Methanol is an ideal solvent as it readily dissolves the reactants and the subsequent reducing agent. The slight excess of benzaldehyde ensures complete consumption of the more valuable p-anisidine. The reaction proceeds at room temperature as imine formation is typically rapid.

-

-

In Situ Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath. This is critical for controlling the reactivity of the reducing agent.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will occur.

-

Causality: NaBH₄ is a mild and selective reducing agent, perfect for reducing the imine C=N bond without affecting the aromatic rings.[2] Adding it slowly at 0 °C prevents an uncontrolled exotherm and ensures a safe, efficient reduction.

-

-

Reaction Work-up and Extraction:

-

After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reduction is complete.

-

Slowly quench the reaction by adding deionized water to decompose any excess NaBH₄.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to initiate drying).

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield (4-Methoxyphenyl)(phenyl)methylamine as a pure solid or oil.

-

Causality: Column chromatography is effective at separating the non-polar product from any remaining polar impurities or starting materials.

-

Reactivity and Mechanistic Considerations

The chemical behavior of (4-Methoxyphenyl)(phenyl)methylamine is governed by the interplay of its secondary amine and two distinct aromatic systems.

-

Nucleophilicity of the Amine: The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. It will readily react with electrophiles such as alkyl halides (N-alkylation) and acyl chlorides (N-acylation) to form tertiary amines and amides, respectively.

-

Electrophilic Aromatic Substitution: The molecule presents two sites for electrophilic aromatic substitution.

-

The 4-methoxyphenyl ring is strongly activated by the electron-donating methoxy group (-OCH₃), which is an ortho-, para-director. Substitution will overwhelmingly occur at the positions ortho to the methoxy group.

-

The phenyl ring is comparatively deactivated by the electron-withdrawing effect of the aminomethyl substituent.

-

Applications in Research and Development

The diarylmethane scaffold is a privileged structure in drug discovery. (4-Methoxyphenyl)(phenyl)methylamine serves as a valuable and versatile intermediate.

Core Applications Diagram

Caption: Key application areas for the title compound.

-

Pharmaceutical Intermediates: This compound is a key building block for more complex molecules. Its structure is particularly relevant for the development of antihistamines and agents targeting the central nervous system (CNS).[3]

-

Asymmetric Synthesis: The amine can be resolved into its individual enantiomers or used as a racemic mixture to synthesize chiral ligands and catalysts, which are crucial for stereoselective transformations in drug synthesis.[3]

-

Materials Science: The aromatic and amine functionalities allow it to be incorporated into dyes and other functional materials, where its electronic properties can be exploited.[2][3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 5267-46-9 is not publicly compiled, data from closely related structural analogs, such as 4-methoxybenzylamine and (S)-(-)-1-(4-Methoxyphenyl)ethylamine, provide a strong basis for a conservative safety assessment.[4][5][6]

This compound should be handled as a corrosive and potentially toxic substance.

| Hazard Class | Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Corrosive |

| Acute Toxicity, Oral | Harmful if swallowed | Harmful |

| Eye Damage | Causes serious eye damage | Corrosive |

| STOT Single Exposure | May cause respiratory irritation | Harmful |

Handling Precautions:

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors or dust. Ensure an eyewash station and safety shower are immediately accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Methoxyphenyl)(phenyl)methylamine is a synthetically accessible and highly valuable diarylmethane derivative. Its utility as a precursor in the fields of pharmaceutical development and materials science is well-established. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this compound to advance their scientific objectives.

References

- BenchChem. Synthesis of (4-Methoxyphenyl)dimethylamine - Technical Support Center.

- PubChem. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979. National Center for Biotechnology Information.

- Thermo Fisher Scientific. SAFETY DATA SHEET - (S)-(-)-1-(4-Methoxyphenyl)ethylamine.

- MySkinRecipes. (4-Methoxyphenyl)(phenyl)methylamine.

- CymitQuimica. SAFETY DATA SHEET - (R)-(+)-1-(4-Methoxyphenyl)ethylamine.

- Chem-Impex. [2-(4-methoxyphenyl)ethyl]methylamine.

- PubChem. 4-Methoxybenzylamine | C8H11NO | CID 75452. National Center for Biotechnology Information.

- PubChem. N-[(4-methoxyphenyl)methyl]-4-methylaniline. National Center for Biotechnology Information.

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Supplementary Information for a scientific article.

- ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).

- CookeChem. (4-Methoxyphenyl)(phenyl)methylamine, 95%, 5267-46-9.

- MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- NIST. Benzeneethanamine, 4-methoxy-. NIST Chemistry WebBook.

- Apollo Scientific. [4-(4-Methylphenoxy)phenyl]methylamine hydrochloride - Safety Data Sheet.

- Sigma-Aldrich. SAFETY DATA SHEET.

- ChemicalBook. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6.

- MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

- Pharmaffiliates. 1-(4-Methoxyphenyl)-N-methylmethanamine | 702-24-9.

- Fisher Scientific. SAFETY DATA SHEET - 4-Methoxybenzylamine.

- TCI Chemicals. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6.

- ChemicalBook. (4-METHOXY-BENZYL)-PHENYL-AMINE synthesis.

- BLDpharm. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine.

- Biosynth. (4-Methoxyphenyl)(phenyl)methanamine hydrochloride | 5267-46-9.

- PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407. National Center for Biotechnology Information.

- PubChem. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892. National Center for Biotechnology Information.

Sources

- 1. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (4-Methoxyphenyl)(phenyl)methylamine [myskinrecipes.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

Introduction: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure and Synthesis of (4-Methoxyphenyl)(phenyl)methanamine

(4-Methoxyphenyl)(phenyl)methanamine is a chiral primary amine featuring a diarylmethane framework. This structural motif, which combines a phenyl group and a 4-methoxyphenyl group attached to a single stereogenic carbon center, is of significant interest to researchers in drug development. The molecule's conformation, electronic properties, and potential for derivatization make it a valuable building block for synthesizing compound libraries aimed at various biological targets. The presence of the methoxy group provides a key point for metabolic interaction and can influence the molecule's pharmacokinetic profile, while the amine group serves as a critical handle for chemical modification and a potential site for hydrogen bonding with biological macromolecules. This guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of (4-Methoxyphenyl)(phenyl)methanamine, grounded in established chemical principles and analytical techniques.

Molecular Synthesis: The Reductive Amination Approach

The synthesis of secondary amines like (4-Methoxyphenyl)(phenyl)methanamine is most effectively and commonly achieved through reductive amination.[1][2] This powerful and reliable strategy for C-N bond formation avoids the common issue of over-alkylation that plagues direct alkylation methods.[1] The process occurs in a one-pot or two-step sequence involving the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced to the target amine.[1][3]

Causality of Experimental Design

The chosen synthetic route involves the reaction of 4-methoxybenzaldehyde with ammonia (or an ammonia source) to form an intermediate imine, which is subsequently reduced. The selection of the reducing agent is critical. While powerful hydrides like lithium aluminum hydride could be used, milder and more selective reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred in modern organic synthesis.[1] NaBH(OAc)₃ is particularly advantageous because it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing side reactions and simplifying the one-pot procedure.[1] The reaction is typically performed under slightly acidic conditions, often using acetic acid, to catalyze imine formation without rendering the amine nucleophile unreactive through excessive protonation.[1]

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a self-validating system for the synthesis of (4-Methoxyphenyl)(phenyl)methanamine.

-

Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF)[1], add ammonium acetate (1.5 eq) as the ammonia source.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate and the appearance of the product spot by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. The organic solvent choice is based on the product's solubility and ease of removal.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure (4-Methoxyphenyl)(phenyl)methanamine.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for (4-Methoxyphenyl)(phenyl)methanamine.

Structural Elucidation and Physicochemical Properties

The unambiguous confirmation of the molecular structure of (4-Methoxyphenyl)(phenyl)methanamine relies on a combination of spectroscopic techniques and physical property measurements.

Physicochemical Data

The fundamental properties of the molecule provide a baseline for its identification and handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.27 g/mol | [4] |

| XLogP3 | 2.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. The expected data is as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the phenyl and methoxyphenyl rings will appear as complex multiplets in the range of δ 6.8-7.4 ppm. The methoxy group (–OCH₃) protons will present as a sharp singlet around δ 3.8 ppm. The single proton on the stereogenic carbon (benzylic proton) will appear as a singlet or a multiplet depending on coupling, and the two amine (–NH₂) protons will likely be a broad singlet which can exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbons of the two aromatic rings will resonate in the typical downfield region (δ 114-145 ppm). The methoxy carbon is expected around δ 55 ppm. The benzylic carbon, attached to two aromatic rings and the nitrogen atom, will be found further downfield.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands to be observed include a moderate N-H stretch in the 3300-3500 cm⁻¹ region, characteristic C-H stretching of the aromatic rings just above 3000 cm⁻¹, C=C stretching bands in the 1450-1600 cm⁻¹ region, and a strong C-O stretch for the aryl ether around 1250 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 213. Key fragmentation patterns would include the loss of the phenyl or methoxyphenyl groups.

Characterization Workflow Logic

Caption: Logical workflow for the structural characterization of the synthesized product.

Relevance and Applications in Drug Development

The diarylmethane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. Analogues of (4-Methoxyphenyl)(phenyl)methanamine have been investigated for various therapeutic applications.

-

Anticancer and Antioxidant Properties: Derivatives containing the (4-methoxyphenyl)amino moiety have been synthesized and evaluated for their biological activities. Some studies have shown that related structures possess significant antioxidant and anticancer properties, with activity identified against cell lines such as human glioblastoma.[6] The aminophenol substructure, which is related to the title compound, is known to contribute to both antioxidant and antiproliferative effects.[7]

-

Enzyme Inhibition: Nitrogen analogues of stilbene, which share structural similarity with (4-Methoxyphenyl)(phenyl)methanamine, have been synthesized and shown to act as potent inhibitors of tyrosinase, an enzyme involved in melanin production.[8] This suggests potential applications in dermatology as skin-whitening agents.

The molecule serves as an excellent starting point for creating focused libraries for drug discovery. The primary amine can be readily acylated, alkylated, or used in further reductive aminations to explore the chemical space around this core structure, enabling the optimization of potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

(4-Methoxyphenyl)(phenyl)methanamine is a structurally significant molecule accessible through robust and high-yielding synthetic methods like reductive amination. Its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques. The inherent chirality and the presence of the diarylmethane scaffold make it a highly valuable chiral building block for medicinal chemists and drug development professionals, offering a proven foundation for the design of novel therapeutic agents.

References

-

Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Manuscript accepted for publication. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Available at: [Link]

-

PubChem. (n.d.). (R)-(4-Methoxyphenyl)(phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

-

Chem-Impex. (n.d.). [2-(4-methoxyphenyl)ethyl]methylamine. Available at: [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Matrix Fine Chemicals. (n.d.). BIS[(4-METHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE. Available at: [Link]

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-[(4-methoxyphenyl)methyl]-4-methylaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2002). (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-Nitroso-N-(p-methoxybenzyl)methylamine. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)ethylamine. Wiley. Available at: [Link]

-

MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

-

AIST. (2014). 4-methoxyphenyl methanol. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Available at: [Link]

-

PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of (4-Methoxyphenyl)(phenyl)methylamine

An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)(phenyl)methylamine

(4-Methoxyphenyl)(phenyl)methylamine, a secondary amine featuring both a phenyl and a p-methoxyphenyl group attached to a central methylene bridge, represents a valuable scaffold in medicinal chemistry and materials science. Its structural motifs are prevalent in a range of biologically active compounds and functional organic materials. The strategic importance of this molecule lies in its utility as a versatile building block, enabling the introduction of its unique electronic and steric properties into larger, more complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic pathways to (4-Methoxyphenyl)(phenyl)methylamine. Moving beyond mere procedural descriptions, we will dissect the underlying chemical principles, evaluate the strategic advantages and limitations of each method, and provide detailed, field-proven protocols. The focus is on empowering researchers and drug development professionals with the causal understanding required to select and optimize the most suitable synthesis strategy for their specific application, whether for small-scale discovery or large-scale manufacturing. We will critically examine three core strategies: Reductive Amination, N-Alkylation, and the Leuckart-Wallach reaction.

Pathway 1: Reductive Amination - The Workhorse of Amine Synthesis

Reductive amination stands as the most prevalent and versatile method for synthesizing secondary amines due to its high efficiency, selectivity, and operational simplicity.[1][2][3] The strategy involves a two-stage, often one-pot, process: the formation of an imine (Schiff base) intermediate followed by its immediate reduction to the target amine. For (4-Methoxyphenyl)(phenyl)methylamine, this can be approached from two convergent starting points:

-

Route A: Reaction of 4-methoxybenzaldehyde with aniline.

-

Route B: Reaction of benzaldehyde with p-anisidine.[4]

The core of this pathway's success lies in the chemoselectivity of the reducing agent, which must reduce the C=N bond of the imine without affecting the C=O bond of the starting aldehyde.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the primary amine (aniline or p-anisidine) on the carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate, which readily dehydrates to yield the corresponding N-benzylideneaniline derivative (an imine). This imine is then subjected to reduction by a hydride source.

Caption: General mechanism of reductive amination.

Critical Experimental Parameters: The Choice of Reducing Agent

The selection of the reducing agent is paramount for a successful reductive amination. While various hydrides can be employed, they differ in reactivity and selectivity.

-

Sodium Borohydride (NaBH₄): A cost-effective and common reagent. However, it can also reduce the starting aldehyde, necessitating a two-step procedure where the imine is formed first before the borohydride is added.[5]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective for one-pot reactions. It is stable in mildly acidic conditions (pH ~6-7) required for imine formation and selectively reduces the protonated iminium ion over the neutral carbonyl group.[1]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for a wide range of substrates, including electron-deficient anilines.

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Pd/C) is a clean and atom-economical method. A notable example uses a Pd/NiO catalyst under a hydrogen atmosphere to achieve high yields.[6]

Data Presentation: Comparison of Reductive Amination Conditions

| Route | Aldehyde | Amine | Reducing System | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| A | 4-Methoxybenzaldehyde | Aniline | H₂ (1 atm), 1.1 wt% Pd/NiO | - | 10 | 25 | 93 | [6] |

| B | Benzaldehyde | p-Anisidine | NaBH₄ / DOWEX® 50WX8 | THF | 0.67 | RT | 93 | [7] |

| A | 4-Methoxybenzaldehyde | Aniline | NaBH₄ | Methanol/DCM | >8 | RT | - | [5] |

| B | Benzaldehyde | p-Anisidine | H₂ (40 bar), Fe-P-C-800 | Toluene | 24 | 140 | - | [8] |

Experimental Protocol: Catalytic Reductive Amination (Pd/NiO)

This protocol is adapted from the procedure described by Yang et al. for the synthesis of N-(4-methoxybenzyl)aniline.[6]

-

Reaction Setup: To a 50 mL reaction tube, add aniline (1 mmol, 93 mg), 4-methoxybenzaldehyde (1 mmol, 136 mg), and 1.1 wt% Pd/NiO catalyst (20 mg).

-

Inert Atmosphere: Seal the tube and purge with hydrogen gas, maintaining a hydrogen atmosphere (e.g., via a balloon).

-

Reaction: Stir the mixture vigorously at room temperature (25°C) for 10 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product. If necessary, further purification can be achieved via silica gel column chromatography.

Pathway 2: N-Alkylation - The Direct Approach

Direct N-alkylation offers a more traditional route to C-N bond formation. This can be achieved either through a classical nucleophilic substitution with an alkyl halide or a more modern, greener "borrowing hydrogen" methodology with an alcohol.

-

Route A: Aniline + 4-Methoxybenzyl halide

-

Route B (Borrowing Hydrogen): p-Anisidine + Benzyl alcohol

Mechanistic Rationale & Causality

1. Alkylation with Halides: This pathway follows a standard Sₙ2 mechanism where the amine's lone pair acts as a nucleophile, displacing the halide from the benzyl halide. The primary drawback of this method is the lack of selectivity. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[1] This necessitates careful control of stoichiometry and often results in complex product mixtures requiring tedious purification.

2. Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant, atom-economical strategy overcomes the selectivity issues of the halide route. A transition metal catalyst (e.g., Pd, Ru, Ni) temporarily "borrows" hydrogen from the alcohol, oxidizing it in-situ to an aldehyde. This aldehyde then undergoes a reductive amination cycle with the amine, and the "borrowed" hydrogen is returned in the final reduction step. Water is the only byproduct.

Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.

Experimental Protocol: Catalytic N-Alkylation of p-Anisidine with Benzyl Alcohol

This protocol is based on established methods for catalytic N-alkylation.

-

Reagent Preparation: In a flame-dried Schlenk flask, combine p-anisidine (10 mmol, 1.23 g), benzyl alcohol (12 mmol, 1.30 g), a palladium-based catalyst (e.g., 5 mol% Pd/C), and an appropriate base (e.g., 1.2 eq K₂CO₃).

-

Solvent & Atmosphere: Add anhydrous toluene (30 mL). Flush the flask with an inert gas (Argon or Nitrogen) for 10 minutes.

-

Reaction: Place the flask in a preheated oil bath at 110°C and fit it with a reflux condenser. Stir the mixture vigorously.

-

Monitoring: The reaction is typically complete within 12-24 hours. Monitor its progress by TLC (eluent: 20% ethyl acetate in hexane).

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the catalyst and base, washing with ethyl acetate.

-

Extraction: Combine the organic filtrates and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Pathway 3: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, as the hydride source.[2][9] It is a robust reaction but is often hampered by the requirement for high temperatures (120-180°C) and the potential formation of N-formyl byproducts, which necessitate a subsequent hydrolysis step to yield the free amine.[9][10]

Mechanistic Considerations

When reacting an aldehyde and an amine, the reaction first forms the iminium ion. The formate ion, derived from formic acid, then acts as a hydride donor, transferring a hydride to the iminium carbon and releasing a molecule of carbon dioxide, which drives the reaction forward.[9][11]

Caption: Hydride transfer step in the Leuckart-Wallach reaction.

While historically significant, the harsh conditions and potential for side reactions mean the Leuckart-Wallach reaction is often superseded by the milder borohydride- or catalytic hydrogenation-based reductive amination methods in modern laboratory settings.

Comparative Analysis of Synthetic Pathways

| Feature | Reductive Amination (Modern) | N-Alkylation (Borrowing H₂) | Leuckart-Wallach Reaction |

| Selectivity | Excellent; avoids over-alkylation. | Excellent; avoids over-alkylation. | Good, but can form N-formyl byproducts. |

| Yield | Generally high to excellent (>90%).[6][7] | Good to high (70-95%). | Moderate to good. |

| Conditions | Mild (often RT to 40°C). | High temperature (reflux, >100°C). | Very high temperature (120-180°C).[9] |

| Reagents | Borohydrides or H₂/Catalyst. | Alcohols, transition metal catalyst. | Formic acid or derivatives. |

| Atom Economy | Good (Catalytic H₂) to Moderate (Borohydrides). | Excellent (byproduct is water). | Moderate (byproduct is CO₂). |

| Scalability | Highly scalable and widely used in industry. | Good; gaining traction in green chemistry. | Less common for large scale due to high temps. |

Product Characterization

Confirmation of the successful synthesis of (4-Methoxyphenyl)(phenyl)methylamine (also known as N-(4-methoxybenzyl)aniline) is achieved through standard spectroscopic techniques.

| Technique | Observation |

| ¹H NMR | Characteristic signals include a singlet for the benzylic CH₂ protons (~4.10-4.25 ppm), a singlet for the methoxy (OCH₃) protons (~3.65-3.80 ppm), and distinct aromatic proton signals for both phenyl rings.[12] |

| ¹³C NMR | Key signals include the benzylic carbon (~47.4 ppm), the methoxy carbon (~55.0 ppm), and the aromatic carbons.[12] |

| IR Spectroscopy | Presence of a characteristic N-H stretching band for a secondary amine (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C-O stretch for the ether group (~1240 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (213.27 g/mol ) should be observed. |

Conclusion and Outlook

For the synthesis of (4-Methoxyphenyl)(phenyl)methylamine, reductive amination stands out as the superior and most versatile strategy . Its operational simplicity, mild reaction conditions, high yields, and exceptional control over selectivity make it the method of choice for both discovery and process chemistry. Specifically, catalytic hydrogenation offers a greener, more atom-economical approach, while methods using NaBH(OAc)₃ provide broad substrate scope and operational ease.

The "borrowing hydrogen" N-alkylation is an excellent alternative, particularly from a green chemistry perspective, as it utilizes readily available alcohols and produces only water as a byproduct. However, it requires higher temperatures and specialized transition metal catalysts. The classical Leuckart-Wallach reaction, while mechanistically interesting, is largely of historical and niche interest due to its harsh energy requirements and less favorable selectivity profile.

Ultimately, the choice of synthetic pathway will be dictated by the specific constraints of the project, including scale, available equipment, cost, and environmental considerations. However, for producing high-purity (4-Methoxyphenyl)(phenyl)methylamine with high efficiency, modern reductive amination protocols are the authoritative recommendation.

References

- Eschweiler–Clarke reaction - Grokipedia. (n.d.).

- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Eschweiler-Clarke reaction - YouTube. (2020, October 13). Retrieved January 20, 2026, from [Link]

-

Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tandem reductive amination-deuteration of p-anisidine with... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO - Figshare. (n.d.). Retrieved January 20, 2026, from [Link]

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).

-

Supplementary Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. (2018, January 17). Retrieved January 20, 2026, from [Link]

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - Redalyc. (n.d.). Retrieved January 20, 2026, from [Link]

-

Grignard Reaction. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Synthesis of an Imine Lab Introduction: The condensation of benzaldehyde with p-anisidine demonstrates the conversion to an imine by the use of a carbonyl compound with a primary amine. The product (shown below) is formed along with water. Product - Chegg. (2021, October 16). Retrieved January 20, 2026, from [Link]

-

N‐alkylation of aniline with 4‐methylbenzyl alcohol. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

(IUCr) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2020, January 26). Retrieved January 20, 2026, from [Link]

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Ligand-free reductive amination via Pd-coated mechanocatalysis - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

- US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents. (n.d.).

-

(R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides - ResearchGate. (2021, August 10). Retrieved January 20, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 20, 2026, from [Link]

- EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents. (n.d.).

-

A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme. (2016, March 1). Retrieved January 20, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved January 20, 2026, from [Link]

-

STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

-

Benzeneethanamine, 4-methoxy- - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Leuckart Reaction | PDF | Amine - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

-

N-(4-Methoxybenzyl)aniline - Oakwood Chemical. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE - Organic Syntheses. (n.d.). Retrieved January 20, 2026, from [Link]

- US4436937A - Process for the ring alkylation of an aniline - Google Patents. (n.d.).

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (n.d.). Retrieved January 20, 2026, from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2016, March 16). Retrieved January 20, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Solved The Synthesis of an Imine Lab Introduction: The | Chegg.com [chegg.com]

- 5. mdpi.com [mdpi.com]

- 6. figshare.com [figshare.com]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to (4-Methoxyphenyl)(phenyl)methylamine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (4-Methoxyphenyl)(phenyl)methylamine, a significant secondary amine that serves as a crucial intermediate in the development of pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction and Historical Context

While a singular definitive "discovery" of (4-Methoxyphenyl)(phenyl)methylamine in the annals of chemical literature is not readily apparent, its emergence is intrinsically linked to the development of synthetic methodologies for secondary amines, particularly reductive amination. The core structure, a diarylmethanamine, became increasingly accessible with the advent of robust reduction techniques in the 20th century. Its significance grew with the understanding of the pharmacological importance of the diphenylmethane scaffold, a common motif in centrally acting agents and antihistamines. The compound is primarily recognized not as an end-product but as a versatile building block, allowing for the introduction of the methoxyphenyl and phenyl groups into more complex molecular architectures.

(4-Methoxyphenyl)(phenyl)methylamine, also known by synonyms such as N-benzyl-4-methoxyaniline, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its utility is underscored by its role in the development of antihistamines and central nervous system (CNS) agents. The presence of both a methoxy-substituted and an unsubstituted phenyl ring provides a scaffold for diverse chemical modifications, making it a valuable tool in medicinal chemistry.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of (4-Methoxyphenyl)(phenyl)methylamine is essential for its application in synthesis and analysis. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| CAS Number | 2538-34-3 | |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 62.0 to 66.0 °C | [1] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents | |

| InChI Key | MXDBCXKVTJDKNP-UHFFFAOYSA-N |

Spectroscopic analysis is critical for the structural elucidation and purity assessment of (4-Methoxyphenyl)(phenyl)methylamine. While a comprehensive public database of its spectra is not available, data for its precursor imine and related compounds provide a strong basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for confirming the structure. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the phenyl and methoxyphenyl rings, a singlet for the methoxy group protons, a singlet for the benzylic proton, and a signal for the amine proton.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, aromatic C-H stretching, C-N stretching, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Synthesis of (4-Methoxyphenyl)(phenyl)methylamine

The most common and efficient method for the synthesis of (4-Methoxyphenyl)(phenyl)methylamine is the reductive amination of benzaldehyde with 4-methoxyaniline (p-anisidine).[2] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Figure 1: General workflow for the synthesis of (4-Methoxyphenyl)(phenyl)methylamine via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of (4-Methoxyphenyl)(phenyl)methylamine.

Materials:

-

Benzaldehyde (1.0 eq)

-

4-Methoxyaniline (p-anisidine) (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in methanol.

-

Add benzaldehyde (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed and the imine spot is prominent. Gentle heating under reflux may be required to drive the reaction to completion.

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-Methoxyphenyl)(phenyl)methylamine.

-

Applications in Pharmaceutical and Chemical Industries

(4-Methoxyphenyl)(phenyl)methylamine is a valuable intermediate primarily due to its utility in the synthesis of pharmacologically active compounds and dyes.

Pharmaceutical Applications

The diarylmethane scaffold present in this molecule is a key structural feature in many drugs. Its derivatives have been investigated for a range of therapeutic applications.

-

Antihistamines: The N-benzylaniline core is a known pharmacophore in several antihistaminic agents. (4-Methoxyphenyl)(phenyl)methylamine serves as a precursor for the synthesis of more complex molecules with histamine H1 receptor antagonist activity.

-

Central Nervous System (CNS) Agents: The structural similarity of this compound to known CNS-active molecules makes it an attractive starting material for the development of new therapeutics targeting the central nervous system. Its derivatives have been explored for their potential as antidepressants and other CNS modulators.

While specific blockbuster drugs directly synthesized from (4-Methoxyphenyl)(phenyl)methylamine are not widely publicized, its presence in numerous patents for pharmaceutical synthesis underscores its importance in drug discovery and development pipelines.[3][4][5][6][7]

Chemical Industry Applications

The activated aromatic ring of the methoxyphenyl group makes (4-Methoxyphenyl)(phenyl)methylamine a useful component in the synthesis of azo dyes. The amine functionality can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

Analytical Methods for Quality Control

Ensuring the purity and identity of (4-Methoxyphenyl)(phenyl)methylamine is crucial for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is employed for its quality control.[8][9]

Figure 2: Analytical techniques for the quality control of (4-Methoxyphenyl)(phenyl)methylamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for assessing the purity of non-volatile organic compounds like (4-Methoxyphenyl)(phenyl)methylamine. A reversed-phase HPLC method using a C18 column is typically employed.

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with a buffer like ammonium acetate or a small amount of acid like formic acid).

-

Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

This method can be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities and for confirming the identity of the main component.[10][11] The sample may require derivatization to improve its volatility and chromatographic behavior.

Chiral Separation

As (4-Methoxyphenyl)(phenyl)methylamine is a chiral molecule, the separation of its enantiomers is often necessary for pharmaceutical applications, as different enantiomers can have distinct pharmacological activities.[12][13] Chiral HPLC using a chiral stationary phase (CSP) is the most common method for enantiomeric separation.[14][15][16] Polysaccharide-based CSPs are often effective for this class of compounds.

Conclusion

(4-Methoxyphenyl)(phenyl)methylamine, while not a widely known compound in its own right, holds significant importance as a versatile intermediate in organic synthesis. Its straightforward preparation via reductive amination and its valuable diarylmethane scaffold make it a key component in the development of new pharmaceuticals, particularly in the areas of antihistamines and CNS agents. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective application in research and development.

References

-

(4-Methoxyphenyl)(phenyl)methylamine. MySkinRecipes. [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Pharmaceutical synthesis of 4-methoxy-alpha-methyl-phenethylamine.

- Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

-

Chiral Drug Separation. [Link]

- Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.

-

Analytical methods for the evaluation of melamine contamination. PubMed. [Link]

-

Process for the separation of a mixture of enantiomers. European Patent Office. [Link]

- NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.

-

Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

-

Impurity Analysis. Emery Pharma. [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

-

Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]

-

Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. [Link]

-

GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. Office of Justice Programs. [Link]

-

Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. ResearchGate. [Link]

-

Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;... ResearchGate. [Link]

-

N-Benzyl-4-methoxyaniline. PubChem. [Link]

-

GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. - The Journal of Phytopharmacology. [Link]

-

HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. SIELC. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

4-Methoxyamphetamine. SIELC Technologies. [Link]

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. [Link]

-

Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. [Link]

-

Physicochemical, phytochemical, and GC–MS analysis of leaf and fruit of Pouteria campechiana (Kunth) Baehni. Journal of Applied Biology and Biotechnology. [Link]

Sources

- 1. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]